![molecular formula C7H8N4S2 B1619069 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-89-7](/img/structure/B1619069.png)
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Übersicht
Beschreibung
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H8N4S2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which have been studied for their potential biological significance . .
Mode of Action
It is synthesized by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine, followed by a Dimroth rearrangement and methylation . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a pyrimido[4,5-d]pyrimidine derivative, it may potentially influence various biological processes
Result of Action
Some pyrimido[4,5-d]pyrimidine derivatives have shown promising cytotoxic effects against various cancer cell lines , suggesting potential applications in cancer therapy. The specific effects of this compound require further investigation .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity
Biologische Aktivität
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest for its diverse biological activities. This article delves into the compound's biological properties, including its role as an anti-cancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features two methylthio groups at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. This configuration is essential for its biological activity, particularly in inhibiting various enzymes and pathways involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines. For instance:
- In vitro Studies : Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of against specific tumor cells .
- Mechanism of Action : The antitumor activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of methylthio groups enhances the compound's ability to interact with cellular targets, leading to increased efficacy .
Inhibition of Enzymatic Activity
Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key enzymes involved in cancer metabolism:
- Xanthine Oxidase Inhibition : This inhibition is crucial as it impacts purine metabolism and can lead to reduced oxidative stress in cancer cells .
- SRC Kinase Inhibition : Compounds from this class have been identified as potential SRC kinase inhibitors, which are vital in several signaling pathways associated with cancer cell growth and survival .
Study 1: In Silico Docking Analysis
A study conducted using molecular docking simulations assessed the binding affinity of various pyrazolo[3,4-d]pyrimidine derivatives to phospholipase A2 (PLA2). The results indicated strong binding interactions between these compounds and PLA2, suggesting potential anti-inflammatory and anticancer properties .
Compound | Binding Affinity (kcal/mol) | Target Enzyme |
---|---|---|
Compound 1 | -9.5 | PLA2 |
Compound 2 | -8.7 | SRC Kinase |
Compound 3 | -10.2 | Xanthine Oxidase |
Study 2: Anticancer Efficacy in Cell Lines
Another investigation evaluated the cytotoxic effects of this compound on various human cancer cell lines:
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds with similar structural characteristics have been reported as potent antitumor agents. For instance, studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Enzyme Inhibition
4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has shown promise as an inhibitor of specific kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic benefits in conditions like cancer and inflammation.
Case Studies and Research Findings
Study | Findings |
---|---|
Antitumor Efficacy | A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. |
Kinase Inhibition | Research indicated that this compound effectively inhibits specific kinases involved in cell signaling pathways critical for cancer progression. |
Pharmacokinetics | Studies on the pharmacokinetic properties revealed favorable absorption and distribution characteristics, enhancing its potential for therapeutic use. |
Potential Applications
- Cancer Therapy : Given its antitumor properties, this compound may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Agents : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Neurological Disorders : The modulation of specific pathways may also indicate usefulness in neurological conditions where kinase activity is disrupted.
Eigenschaften
IUPAC Name |
4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYPWNZPPVWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978628 | |
Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-89-7 | |
Record name | NSC11589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.